

Toxicological Profile of 3,4-Methylenedioxy-PV8: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Methylenedioxy PV8

Cat. No.: B1660324

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Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. 3,4-Methylenedioxy-PV8 (MDPV8), also known as MDPEP, is a novel psychoactive substance (NPS) and its toxicological properties are not fully elucidated.

Introduction

3,4-Methylenedioxy-PV8 (MDPV8), chemically known as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one, is a synthetic cathinone that has emerged on the illicit drug market. Structurally, it is a homolog of 3,4-methylenedioxypyrovalerone (MDPV), with a longer alkyl chain. Due to its recent appearance, comprehensive toxicological data for MDPV8 is scarce. This guide synthesizes the available information on MDPV8 and its structural analogs, including PV8 (α -PHPP) and 3,4-methylenedioxy- α -pyrrolidinohexanophenone (MDPHP), to provide a preliminary toxicological profile. The information presented is based on forensic case reports, in vitro studies of related compounds, and metabolic studies of analogous substances.

Physicochemical Properties

A clear understanding of the physicochemical properties of MDPV8 is fundamental to interpreting its toxicological and pharmacological characteristics.

Property	Value	Source
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-heptan-1-one	--INVALID-LINK--[1]
Synonyms	MD-PV8, MDPEP, 3,4-Methylenedioxy PV8, MDPV two carbon homolog	--INVALID-LINK--[1]
Chemical Formula	C18H25NO3	--INVALID-LINK--[1]
Molecular Weight	303.4 g/mol	--INVALID-LINK--[1]
CAS Number	24646-39-7	--INVALID-LINK--[1]

In Vitro Toxicology

Direct in vitro toxicological data for MDPV8 is not currently available in peer-reviewed literature. However, studies on structurally similar α -pyrrolidinophenones provide insights into its potential cytotoxic effects. A study on α -pyrrolidinophenones with varying alkyl chain lengths, including α -pyrrolidinoheptanophenone (PV8), demonstrated that cytotoxicity increases with the elongation of the α -aliphatic side-chain.[2][3]

Table 1: Comparative In Vitro Cytotoxicity of α -Pyrrolidinophenones

Compound	Cell Line	Assay	Endpoint	Results	Reference
α -PVP (5-carbon chain)	SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)	MTT	Cell Viability	Less cytotoxic than longer-chain analogs	--INVALID-LINK-- [2] [3]
PV8 (7-carbon chain)	SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)	MTT	Cell Viability	More pronounced maximal cytotoxicity than α -PVP	--INVALID-LINK-- [2] [3]
PV9 (8-carbon chain)	SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)	MTT	Cell Viability	More pronounced maximal cytotoxicity than α -PVP	--INVALID-LINK-- [2] [3]

The study suggests that longer-chain compounds like PV8 (and by extension, MDPV8) may pose a greater risk of cytotoxicity, potentially due to increased lipophilicity leading to greater membrane interaction and disruption.[\[3\]](#)[\[4\]](#) The proposed mechanism of cytotoxicity for these compounds involves disturbances in plasma membrane fluidity.[\[2\]](#)[\[3\]](#)

In Vivo Toxicology & Case Reports

There are no formal in vivo studies on the toxicology of MDPV8 in animal models. The only available data comes from forensic toxicology case reports.

The Center for Forensic Science Research and Education (CFSRE) has reported two postmortem cases where MDPV8 was detected in peripheral blood.[\[1\]](#)[\[2\]](#)

Table 2: Postmortem Case Reports Involving 3,4-Methylenedioxy-PV8

Case	Geographical Location	Biological Sample	Other NPS Findings	Reference
1	Minnesota, USA	Peripheral Blood	Eutylone, Etizolam, Flubromazolam	--INVALID-LINK-- [1]
2	South Carolina, USA	Peripheral Blood	Not specified	--INVALID-LINK-- [1]

Due to the presence of other substances, the direct contribution of MDPV8 to the cause of death in these cases is difficult to ascertain. However, the presence of the drug in postmortem samples indicates its potential for harm.

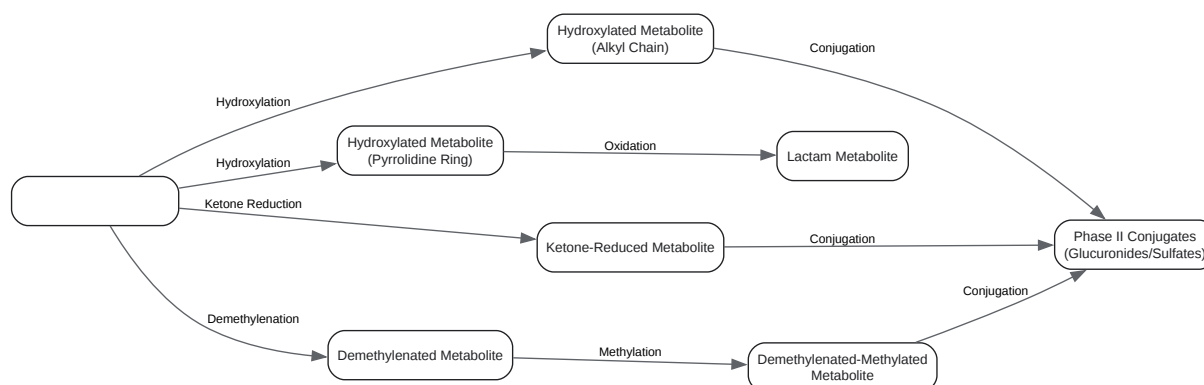
Metabolism

The metabolism of MDPV8 has not been formally studied. However, based on the metabolism of structurally similar synthetic cathinones such as PV8 and MDPHP, a predictive metabolic pathway can be proposed.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The primary metabolic routes for α -pyrrolidinophenones typically involve:

- Hydroxylation: Addition of a hydroxyl group, primarily on the alkyl chain and the pyrrolidine ring.
- Ketone Reduction: Reduction of the ketone group to a secondary alcohol.
- Oxidation of the Pyrrolidine Ring: Leading to the formation of a lactam.
- Demethylenation of the Methylenedioxy Group: This is a common pathway for compounds containing this moiety, followed by methylation of the resulting catechol.[\[8\]](#)[\[9\]](#)
- N-Dealkylation: Removal of the pyrrolidine ring.

Based on these established pathways, the following diagram illustrates the predicted metabolism of 3,4-Methylenedioxy-PV8.



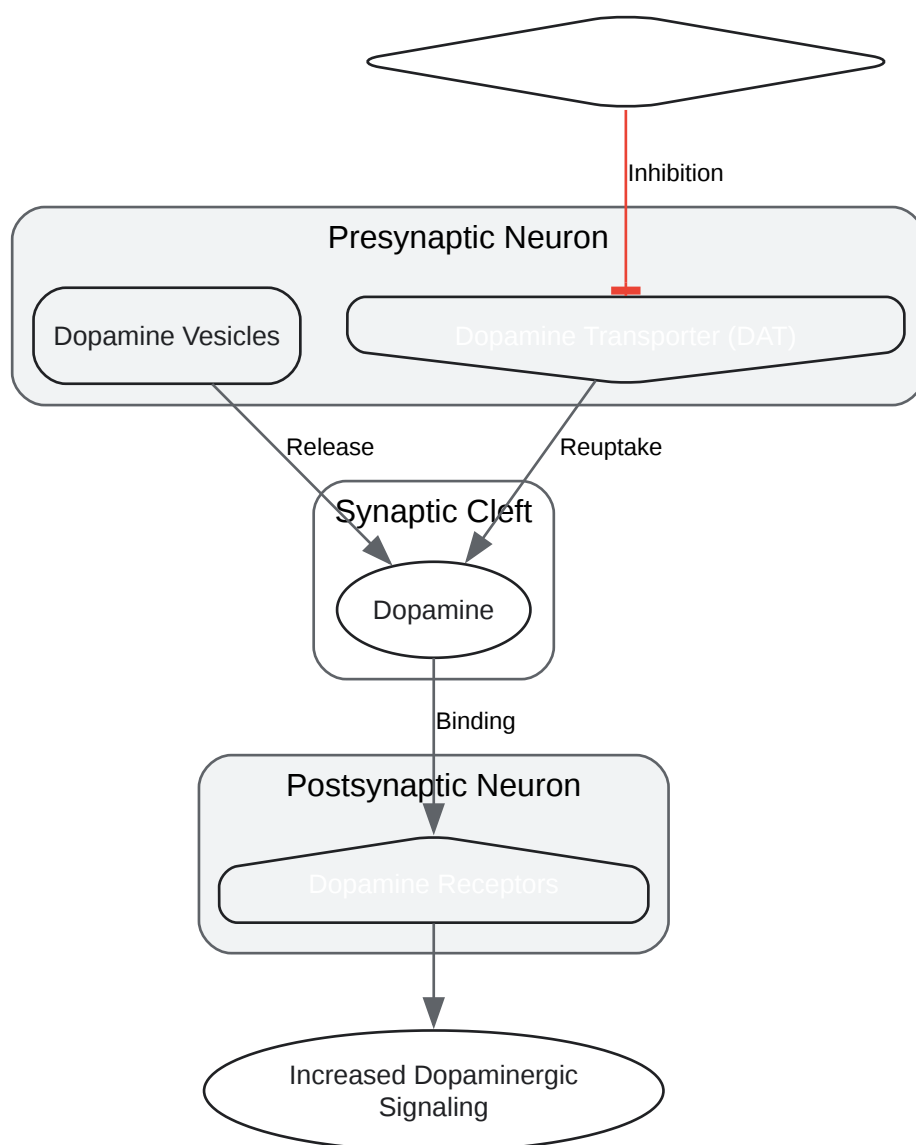
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Caption: Predicted Metabolic Pathway of 3,4-Methylenedioxy-PV8.

Pharmacodynamics & Signaling Pathways

The precise pharmacodynamic targets of MDPV8 have not been investigated. However, as a synthetic cathinone and a structural analog of MDPV, it is highly likely to act as a monoamine transporter inhibitor. Synthetic cathinones typically inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).^[10] The elongation of the alkyl chain in α -pyrrolidinophenones has been shown to influence their potency at these transporters.

The following diagram illustrates the presumed mechanism of action of MDPV8 at the dopaminergic synapse.



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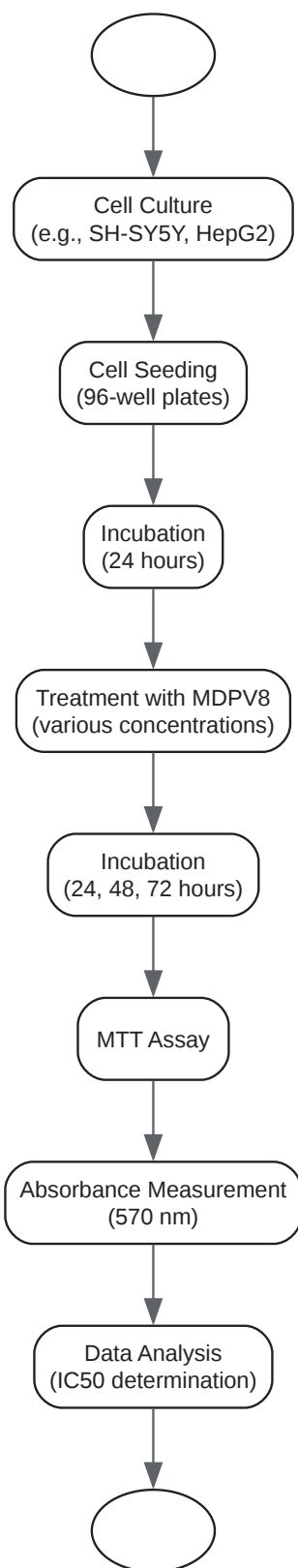
Caption: Presumed Mechanism of Action of MDPV8 at the Dopaminergic Synapse.

Experimental Protocols

Due to the lack of specific studies on MDPV8, the following experimental protocols are adapted from methodologies used for the analysis of related synthetic cathinones.

In Vitro Cytotoxicity Assay (Adapted from Wojcieszak et al., 2018)

This protocol outlines a general procedure for assessing the cytotoxicity of MDPV8 using a cell-based assay.



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Caption: General Workflow for In Vitro Cytotoxicity Testing of MDPV8.

Analytical Detection in Biological Samples (Adapted from CFSRE Report)

This protocol describes a general workflow for the extraction and analysis of MDPV8 from biological matrices.^{[1][2]}

Sample Preparation (Blood):

- To 1 mL of blood, add an internal standard.
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl chloride).
- Centrifuge to separate the layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for analysis.

Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS): For screening and confirmation.
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For sensitive and specific quantification.

Discussion and Future Directions

The toxicological profile of 3,4-Methylenedioxy-PV8 is largely incomplete and relies heavily on data from structural analogs. The available information suggests that MDPV8 is a potent stimulant with a potential for significant cytotoxicity, which may increase with the length of the alkyl chain. Forensic case reports confirm its presence in fatal intoxication scenarios, although its direct role is often confounded by the presence of other substances.

Future research should prioritize:

- In vitro and in vivo toxicological studies: To determine key toxicological parameters such as LD50, and to characterize its effects on various organ systems.
- Pharmacological characterization: To determine its affinity and activity at monoamine transporters and other potential targets.
- Metabolism studies: To definitively identify its metabolites in humans and establish reliable biomarkers of exposure.
- Behavioral studies: To understand its abuse potential and psychoactive effects.

A comprehensive understanding of the toxicological profile of MDPV8 is crucial for public health and safety, and for the development of effective clinical interventions in cases of intoxication. The information presented in this guide serves as a foundational resource for the scientific community to direct future research efforts.

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